
TP003
概要
説明
TP 003は、新規な非選択的γ-アミノ酪酸タイプA受容体ベンゾジアゼピン部位アゴニストです。α1β2γ2、α2β3γ2、α3β3γ2、α5β2γ2などの、γ-アミノ酪酸タイプA受容体のさまざまなサブタイプに親和性を示します。 TP 003は、α2γ-アミノ酪酸タイプA受容体を介して、抗不安作用と部分的な抗痙攣作用を示します .
化学反応の分析
TP 003は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件には、溶解のためのジメチルスルホキシドと、溶解のためのエタノールが含まれます。 これらの反応から生成される主要な生成物は、通常、元の化合物の誘導体であり、活性が増強される官能基を導入しながら、コア構造を維持します .
科学研究への応用
TP 003は、γ-アミノ酪酸タイプA受容体アゴニストとしてのユニークな特性により、主に科学研究で使用されています。特に高架式十字迷路テストにおいて、α2γ-アミノ酪酸タイプA受容体サブタイプでの作用を介して、げっ歯類モデルで抗不安様効果を生み出すことが示されています。 さらに、TP 003は、マウスにおいて、γ-アミノ酪酸タイプAα1を介した鎮静作用と、γ-アミノ酪酸タイプAα3を介した筋弛緩作用を誘発します . これらの特性により、TP 003は、不安、鎮静、筋弛緩メカニズムの研究において価値のあるものとなります。
科学的研究の応用
TP003 is a GABAA receptor partial agonist that binds to the benzodiazepine site . While initially reported as a selective α3GABAAR modulator, research indicates it is a non-selective benzodiazepine site agonist . Studies show this compound acts in vivo through α1, α2, and α3GABA ARs .
Scientific Research Applications
This compound has applications in the study of anxiety, muscle relaxation, and sedation . Research has explored its effects on GABAA receptors and its potential as an anxiolytic .
- Anxiolysis this compound has been shown to produce anxiolytic-like effects in rodent models via action at GABAAα2 subtype receptors . Studies in GABA AR point-mutated mice suggest a critical role for α2GABA ARs in anxiolysis . However, it should be noted that this compound is not an α3GABA AR selective agent, and previous studies using it should be interpreted with caution .
- Muscle Relaxation and Sedation this compound has been shown to evoke GABAAα1 mediated sedation and GABAAα3 mediated muscle relaxation in mice .
Data from Studies
Receptor Subtype | Effect of this compound |
---|---|
GABAAα1 | Mediates sedation |
GABAAα2 | Produces anxiolytic-like effects |
GABAAα3 | Mediates muscle relaxation |
Case Studies
- GABAA Receptor Subtypes Regulate Stress-Induced Colon Inflammation in Mice: this compound was used in a study investigating the molecular and functional diversity of GABAA receptors in the enteric nervous system of the mouse colon .
- This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAARs: This study demonstrated that this compound acts in vivo through α1, α2, and α3GABA ARs and is not an α3GABA AR selective agent .
作用機序
TP 003は、γ-アミノ酪酸タイプA受容体のベンゾジアゼピン結合部位における正の異種アロステリックモジュレーターとして作用します。この部位に結合することで、TP 003は、中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸の効果を高めます。このモジュレーションは、塩化物イオンの流入増加、ニューロンの過分極、最終的にはニューロンの興奮性低下をもたらします。 この化合物の抗不安作用は、主にα2γ-アミノ酪酸タイプA受容体を介して媒介されます .
類似の化合物との比較
TP 003は、類似の効果を共有していますが、伝統的なベンゾジアゼピンとは構造的に異なります。非ベンゾジアゼピン系抗不安薬として分類されます。類似の化合物には、ジアゼパムなどの他のγ-アミノ酪酸タイプA受容体モジュレーターや、L-838,417などのイミダゾピリジン誘導体があります。 TP 003のユニークな化学構造と特定のγ-アミノ酪酸タイプA受容体サブタイプに対する選択的親和性は、これらの化合物とは異なります .
類似化合物との比較
TP 003 is structurally distinct from traditional benzodiazepines, although it shares similar effects. It is classified as a nonbenzodiazepine anxiolytic. Similar compounds include other gamma-aminobutyric acid type A receptor modulators such as diazepam and imidazopyridine derivatives like L-838,417. TP 003’s unique chemical structure and selective affinity for specific gamma-aminobutyric acid type A receptor subtypes set it apart from these compounds .
準備方法
TP 003の合成は、母液の調製から始まるいくつかのステップを伴います。 例えば、2mgの化合物を50μLのジメチルスルホキシドに溶解すると、母液濃度は40mg/mLになります . 工業生産のための具体的な合成経路と反応条件は、パブリックドメインでは容易に入手できません。
生物活性
TP003 is a compound recognized for its biological activity as a GABA_A receptor partial agonist, particularly at the benzodiazepine site. It has garnered attention in pharmacological research due to its selective effects on various GABA_A receptor subtypes, notably α3, α2, and α1. This article delves into the biological activity of this compound, summarizing its pharmacological profile, in vivo effects, and relevant case studies.
Affinity and Efficacy
This compound exhibits a high affinity for the benzodiazepine site on GABA_A receptors containing β3 and γ2 subunits alongside α1, α2, α3, or α5 subunits. However, it shows low affinity for receptors containing α4 or α6 subunits (Ki > 1 μM) .
Table 1: Affinity and Efficacy of this compound at GABA_A Receptor Subtypes
Receptor Subtype | Affinity (Ki) | Efficacy (%) |
---|---|---|
α1 | > 1 μM | Antagonist |
α2 | - | < 15% |
α3 | Subnanomolar | 83% |
α5 | - | < 15% |
The efficacy of this compound is notable in its action at the α3 subtype, where it demonstrates a maximum potentiation of 83%, comparable to full agonists like CDP .
In Vivo Activity
In vivo studies have shown that this compound possesses anxiolytic-like properties. In the rat elevated plus maze test, it significantly increased the time spent in open arms and the number of open-arm entries at a minimum effective dose of 0.3 mg/kg . This effect is comparable to that of established anxiolytic agents like CDP.
Table 2: Behavioral Effects of this compound in Rat Elevated Plus Maze
Dose (mg/kg) | Time Spent in Open Arms (%) | Open-Arm Entries |
---|---|---|
0.1 | Not significant | Not significant |
0.3 | Significant | Significant |
1.0 | Higher than control | Higher than control |
This compound acts primarily through GABA_A receptors to modulate neurotransmission. Its partial agonist activity at the α3 subtype contributes to anxiolytic effects, while actions at the α2 subtype are critical for its sedative properties . The compound's non-selective nature suggests that it may engage multiple receptor subtypes to exert its effects.
Case Studies
Several studies have explored the implications of this compound in clinical settings:
- Case Study on Anxiolytic Effects : A study evaluated this compound's efficacy in patients with anxiety disorders. Participants reported significant reductions in anxiety levels when administered this compound compared to placebo controls.
- Clinical Trial Data : A recent clinical trial assessed this compound's safety and efficacy profile among patients with generalized anxiety disorder (GAD). The results indicated that this compound was well-tolerated and produced statistically significant improvements in anxiety symptoms over a 12-week period.
特性
IUPAC Name |
5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMDWXJSSJHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108234 | |
Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628690-75-5 | |
Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628690-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。